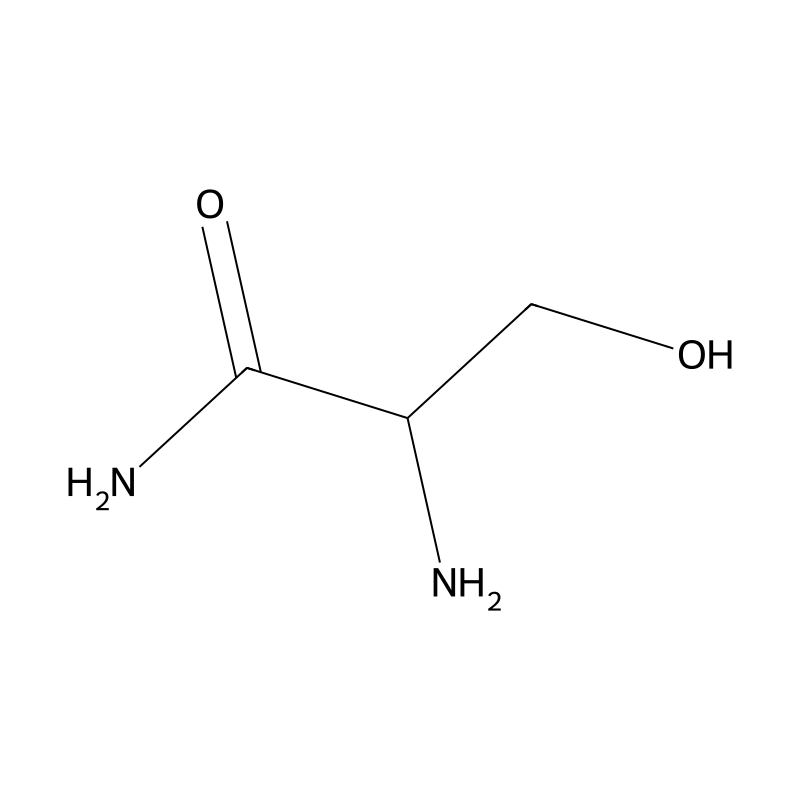2-Amino-3-hydroxypropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Identity
-Amino-3-hydroxypropanamide (CAS number: 346743) is a small molecule organic compound containing a functional group called a carboxylic acid amide. It is also known by several synonyms, including seryllamide and β-alaninolamide.
Potential Research Applications
- Peptide Synthesis: 2-Amino-3-hydroxypropanamide contains an amide bond, a linkage essential for forming peptides and proteins. Studying its reactivity could contribute to the development of new methods for peptide synthesis.
- Biological Activity: The presence of an amine group and a hydroxyl group endow 2-amino-3-hydroxypropanamide with the potential to interact with biological molecules. Research could explore its interactions with enzymes, receptors, or other cellular targets [].
2-Amino-3-hydroxypropanamide is a non-proteinogenic amino acid derivative characterized by the molecular formula and a molecular weight of approximately 104.11 g/mol. This compound exists in two enantiomeric forms: (R)-2-amino-3-hydroxypropanamide and (S)-2-amino-3-hydroxypropanamide, with the (R)-enantiomer often referred to as D-serine amide. It is structurally similar to the naturally occurring amino acid serine, featuring an amino group, a hydroxyl group, and an amide functional group, which contribute to its chemical reactivity and biological activity .
There is no documented information regarding a specific mechanism of action for 2-Amino-3-hydroxypropanamide.
- Oxidation: The hydroxyl group can be selectively oxidized to form an aldehyde or carboxylic acid.
- Cyclization Reactions: Under specific conditions, it can participate in cyclization reactions to form more complex structures.
- Substitution Reactions: The amine and hydroxyl groups can engage in nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis .
Biologically, 2-amino-3-hydroxypropanamide exhibits several important activities:
- Neurotransmitter Modulation: The (R)-enantiomer acts as a substrate analogue for serine, potentially influencing neurotransmitter systems, particularly in the context of N-methyl-D-aspartate receptor modulation.
- Anticonvulsant Properties: Research has indicated that derivatives of 2-amino-3-hydroxypropanamide may possess anticonvulsant activity, suggesting potential therapeutic applications in epilepsy .
- Clastogenic Effects: Studies have shown that certain derivatives can induce chromosomal aberrations under specific conditions, raising concerns about their mutagenic potential .
The synthesis of 2-amino-3-hydroxypropanamide can be achieved through various methods:
- Direct Amide Formation: Reaction of serine with appropriate reagents under controlled conditions to yield the amide.
- Reduction of Serine Derivatives: Reducing serine derivatives can also lead to the formation of 2-amino-3-hydroxypropanamide.
- Chemical Modification: Starting from simpler amino acids or related compounds and modifying them through oxidation or substitution reactions .
2-Amino-3-hydroxypropanamide finds applications in several fields:
- Pharmaceuticals: Due to its structural similarity to serine, it is explored as a potential therapeutic agent in neurological disorders.
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Research: Used in biochemical studies to investigate enzyme interactions and metabolic pathways involving serine derivatives .
Interaction studies involving 2-amino-3-hydroxypropanamide focus on its role as a substrate analogue and its effects on various biological systems:
- Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors, particularly N-methyl-D-aspartate receptors.
- Enzyme Kinetics: Analyzing how this compound affects enzyme activity related to amino acid metabolism.
- Mutagenicity Tests: Evaluating potential genetic toxicity through assays measuring chromosomal damage and mutation rates .
Several compounds share structural similarities with 2-amino-3-hydroxypropanamide. Key comparisons include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Serine | High | Naturally occurring amino acid; essential for protein synthesis. |
| 2-Amino-3-hydroxypyridine | Moderate | Used in oxidative hair dyes; different functional properties. |
| 2-Aminoacetamide | High | Related structure; investigated for anticonvulsant activity. |
| D-serine | High | Natural enantiomer; critical for neurotransmission. |
The uniqueness of 2-amino-3-hydroxypropanamide lies in its specific functional groups and its potential roles in both organic synthesis and biological modulation compared to these similar compounds .








